4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid
Overview
Description
4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid is an organic compound with the molecular formula C12H15NO4. It is known for its applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protecting group in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid typically involves the protection of the amino group of butanoic acid with a benzyloxycarbonyl group. This can be achieved through the reaction of butanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid for deprotection.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of deprotected amino acids or other functionalized derivatives.
Scientific Research Applications
4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in organic synthesis and peptide synthesis.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild acidic conditions, allowing for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
4-(((Benzyloxy)carbonyl)amino)butanoic acid: Similar structure but without the methyl group.
N-Carbobenzoxy-4-aminobutyric acid: Another name for a similar compound with slight structural variations.
Uniqueness: 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid is unique due to the presence of both the benzyloxycarbonyl group and the methyl group, which provide specific reactivity and protection properties in synthetic applications.
Properties
IUPAC Name |
4-[methyl(phenylmethoxycarbonyl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-14(9-5-8-12(15)16)13(17)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDKZPMRQQQCAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597532 | |
Record name | 4-{[(Benzyloxy)carbonyl](methyl)amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98008-66-3 | |
Record name | 4-{[(Benzyloxy)carbonyl](methyl)amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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